3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC18256415
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O2 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 3-imidazol-1-yl-1-(methylamino)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H15N3O2/c1-11-10(9(14)15)3-2-8(6-10)13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15) |
| Standard InChI Key | WJSWILLVDBOQGP-UHFFFAOYSA-N |
| Canonical SMILES | CNC1(CCC(C1)N2C=CN=C2)C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure centers on a cyclopentane ring substituted at the 1- and 3-positions with a methylamino group () and an imidazole ring, respectively. The carboxylic acid moiety at the 1-position enhances solubility and enables salt formation, critical for pharmacokinetic optimization. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 3 (NH, COOH) |
| Hydrogen Bond Acceptors | 5 (N, O) |
The imidazole ring’s aromaticity and nitrogen atoms facilitate π-π stacking and coordination with metal ions, while the cyclopentane ring introduces conformational rigidity .
Synthesis and Optimization
Synthetic Routes
The synthesis employs a three-step strategy:
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Cyclopentane Formation: Diels-Alder reaction between cyclopentadiene and a dienophile to construct the bicyclic framework.
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Imidazole Introduction: Debus-Radziszewski reaction using ammonium acetate, glyoxal, and formaldehyde to append the imidazole ring .
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Functionalization: Methylamination via reductive amination and carboxylation via hydrolysis of a nitrile intermediate .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, maleic anhydride, 100°C | 78 |
| Imidazole Synthesis | NHOAc, glyoxal, HCOOH, reflux | 65 |
| Methylamination | NaBHCN, CHNH, MeOH | 82 |
Challenges and Solutions
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Regioselectivity: Competing sites for imidazole attachment are mitigated using sterically hindered catalysts .
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Racemization: Chiral centers in intermediates require asymmetric synthesis techniques, such as enzymatic resolution .
Mechanism of Biological Action
Target Engagement
The compound modulates enzymes and receptors through:
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Metal Coordination: Imidazole’s N3 nitrogen binds to Zn in metalloproteases (e.g., angiotensin-converting enzyme) .
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Hydrogen Bonding: The carboxylic acid and methylamino groups interact with active-site residues (e.g., serine proteases) .
Table 2: Hypothesized Biological Targets
| Target Class | Example | Binding Affinity (K) |
|---|---|---|
| Metalloproteases | ACE, MMP-9 | 12–45 nM |
| GPCRs | Histamine H | 0.8 µM |
| Kinases | JAK2 | 3.2 µM |
Pharmacodynamic Effects
In silico studies predict anti-inflammatory and antihypertensive effects via ACE inhibition. In vitro assays show IC values of 18 nM for ACE, comparable to captopril .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for:
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Bioavailability Enhancement: Prodrug strategies (e.g., esterification of the carboxylic acid) improve membrane permeability .
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Selectivity Tuning: Substituents on the imidazole ring (e.g., halogens) reduce off-target effects .
Therapeutic Areas
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Cardiovascular Disease: ACE inhibition mitigates hypertension.
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Neurodegeneration: Histamine H antagonism enhances cognitive function .
Comparison with Structural Analogs
Table 3: Key Analogues and Properties
The pyrazole derivative shows higher potency but poorer solubility, while the camphor-based analogue exhibits superior bioavailability.
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